molecular formula C12H17BrClN B13481885 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride

7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride

Katalognummer: B13481885
Molekulargewicht: 290.63 g/mol
InChI-Schlüssel: LXMCBJLBGHRIBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 5th position on the benzazepine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride typically involves several steps. One common method includes the bromination of a precursor compound followed by cyclization to form the benzazepine ring. The reaction conditions often require the use of bromine or a brominating agent, along with a suitable solvent and catalyst. Industrial production methods may involve large-scale bromination and cyclization processes under controlled conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions. .

Wissenschaftliche Forschungsanwendungen

7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on neurological pathways.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the benzazepine ring structure play a crucial role in its binding affinity and activity. The compound may interact with receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride include:

Eigenschaften

Molekularformel

C12H17BrClN

Molekulargewicht

290.63 g/mol

IUPAC-Name

7-bromo-5,5-dimethyl-1,2,3,4-tetrahydro-1-benzazepine;hydrochloride

InChI

InChI=1S/C12H16BrN.ClH/c1-12(2)6-3-7-14-11-5-4-9(13)8-10(11)12;/h4-5,8,14H,3,6-7H2,1-2H3;1H

InChI-Schlüssel

LXMCBJLBGHRIBF-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCNC2=C1C=C(C=C2)Br)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.